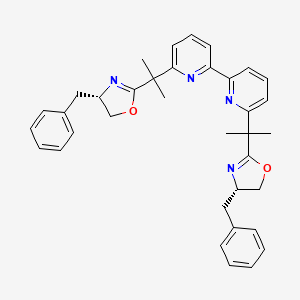
6,6'-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a bipyridine core with two oxazoline rings attached, making it a versatile ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazoline Rings: This step involves the reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazoline ring.
Attachment to the Bipyridine Core: The oxazoline rings are then attached to the bipyridine core through a series of coupling reactions, often using reagents like palladium catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline rings or bipyridine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the compound.
Aplicaciones Científicas De Investigación
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biological Studies: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Mecanismo De Acción
The mechanism by which 6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, thereby affecting various biochemical and catalytic processes. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds also feature a pyridine core with additional functional groups, making them useful in coordination chemistry.
Coumarin Derivatives: While structurally different, coumarin derivatives share some similar applications in biological and medicinal chemistry.
Uniqueness
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is unique due to its specific combination of oxazoline rings and bipyridine core, which provides distinct coordination properties and reactivity. This uniqueness makes it particularly valuable in the design of specialized metal complexes for various applications.
Propiedades
Fórmula molecular |
C36H38N4O2 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-2-[2-[6-[6-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]pyridin-2-yl]pyridin-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C36H38N4O2/c1-35(2,33-37-27(23-41-33)21-25-13-7-5-8-14-25)31-19-11-17-29(39-31)30-18-12-20-32(40-30)36(3,4)34-38-28(24-42-34)22-26-15-9-6-10-16-26/h5-20,27-28H,21-24H2,1-4H3/t27-,28-/m0/s1 |
Clave InChI |
LTILSACXDMXEPM-NSOVKSMOSA-N |
SMILES isomérico |
CC(C)(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C3=N[C@H](CO3)CC4=CC=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6 |
SMILES canónico |
CC(C)(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



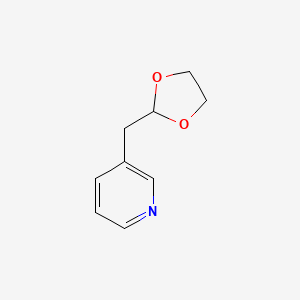
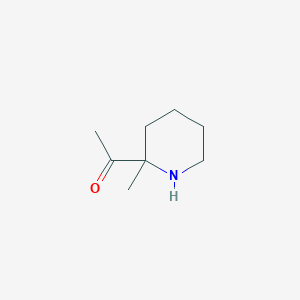
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
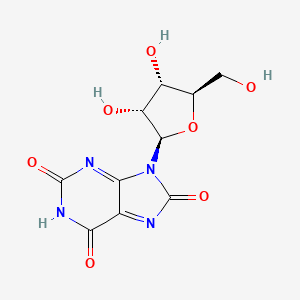
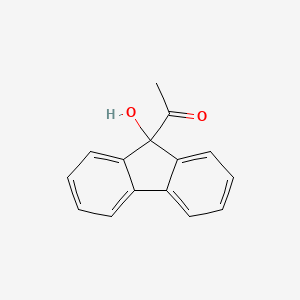
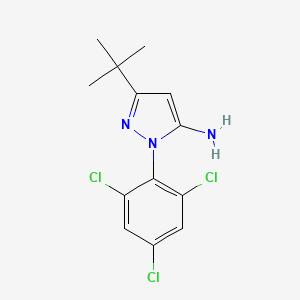

![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
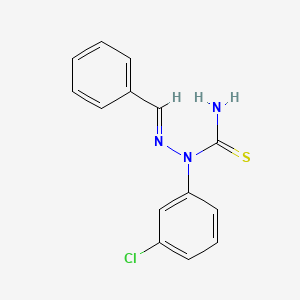
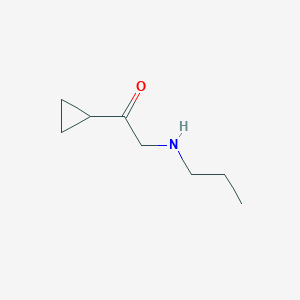
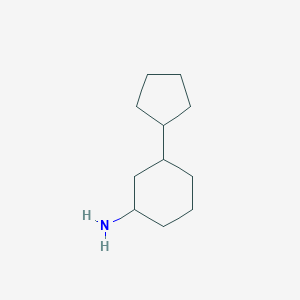
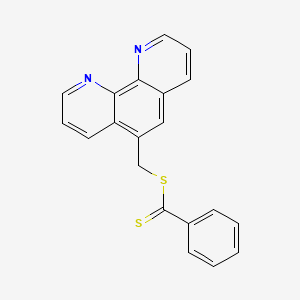
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
